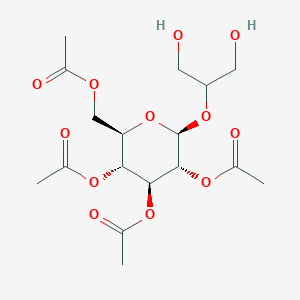

2-(Tetraacetylglucosido)glycerol

Übersicht

Beschreibung

2-(Tetraacetylglucosido)glycerol is a synthetic compound that has garnered attention due to its potential applications in various fields. It is a derivative of glycerol, a common component in many biological systems. The compound is synthesized by the reaction of glycerol with acetic anhydride in the presence of a catalyst.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-(Tetraacetylglucosido)glycerol is typically synthesized through the acetylation of glycerol. The process involves the reaction of glycerol with acetic anhydride in the presence of a catalyst. The reaction conditions include maintaining a controlled temperature and ensuring the presence of a suitable catalyst to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade glycerol and acetic anhydride, with the reaction being carried out in large reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified through various separation techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Tetraacetylglucosido)glycerol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The acetyl groups in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Drug Delivery Systems

One of the prominent applications of 2-(Tetraacetylglucosido)glycerol is in the development of drug delivery systems. Its glycosidic nature allows it to interact favorably with biological membranes, facilitating the transport of therapeutic agents across cell barriers. Studies have shown that glycosides can enhance the bioavailability of drugs by improving their solubility and stability in physiological environments.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This property is crucial for developing formulations aimed at combating oxidative stress-related diseases. Antioxidants play a vital role in neutralizing free radicals, thereby protecting cells from damage and reducing the risk of chronic diseases.

Biochemical Research

Enzyme Substrates

In biochemical research, this compound can serve as a substrate for various enzymatic reactions. Its structure allows it to be utilized in studies focusing on glycosidases and other carbohydrate-active enzymes. Understanding these interactions can lead to insights into metabolic pathways and the development of enzyme inhibitors.

Synthesis of Glycoconjugates

The compound can also be employed in synthesizing glycoconjugates, which are essential for cell recognition processes. Glycoconjugates play critical roles in cell signaling, immune responses, and pathogen recognition. By using this compound as a building block, researchers can create tailored glycoconjugates for specific biological studies.

Environmental Applications

Biodegradation Studies

Given glycerol's renewable nature, compounds like this compound are being studied for their potential in environmental applications such as biodegradation processes. Research has shown that glycerol-based compounds can serve as carbon sources for microbial communities involved in bioremediation efforts, helping to degrade pollutants in contaminated environments.

Biofuels Production

The conversion of glycerol derivatives into biofuels is another area of interest. The efficient transformation of this compound into higher-value products through catalytic processes can enhance the economic viability of biodiesel production by utilizing glycerol, a common byproduct.

Case Study 1: Drug Delivery Enhancement

A study published in Frontiers in Chemistry demonstrated that glycoside derivatives significantly improved drug solubility and cellular uptake when used as carriers for chemotherapeutic agents. The findings indicated enhanced efficacy and reduced side effects compared to traditional delivery methods .

Case Study 2: Antioxidant Activity

Research published in the Journal of Agricultural and Food Chemistry highlighted the antioxidant properties of glycoside compounds similar to this compound. The study found that these compounds effectively scavenged free radicals and protected cellular components from oxidative damage .

Case Study 3: Biodegradation Potential

A recent investigation into the biodegradation capabilities of glycerol derivatives showed promising results for environmental remediation applications. The study revealed that microbial communities could effectively utilize these compounds as carbon sources, leading to significant reductions in pollutant concentrations .

Wirkmechanismus

The mechanism of action of 2-(Tetraacetylglucosido)glycerol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products. The acetyl groups in the compound can be hydrolyzed by esterases, releasing acetic acid and the corresponding alcohol .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

β-Glucosylglycerol 2,3,4,6-Tetraacetate: A protected form of glucosylglycerol with similar acetyl groups.

Triacylglycerols: Common components of fats and oils, with a similar glycerol backbone but different fatty acid chains.

Uniqueness

2-(Tetraacetylglucosido)glycerol is unique due to its specific acetylation pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in organic synthesis and biochemical research .

Biologische Aktivität

2-(Tetraacetylglucosido)glycerol is a glycosylated glycerol derivative that has garnered attention in biochemical research due to its potential biological activities. This compound, with the molecular formula CHO and a molecular weight of 422.38 g/mol, is primarily studied for its roles in enzyme inhibition and potential therapeutic applications.

- Molecular Weight : 422.38 g/mol

- Chemical Formula : CHO

- CAS Number : 157024-67-4

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its inhibitory effects on specific enzymes and its potential applications in treating metabolic disorders.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against various glycoside hydrolases (GHs). These enzymes are crucial in carbohydrate metabolism, making their inhibitors valuable for managing conditions such as diabetes.

- Inhibition of α-Amylase : This compound has shown an IC value comparable to known inhibitors, suggesting its potential as a therapeutic agent for controlling postprandial blood glucose levels.

- Inhibition of α-Glucosidase : Similar to α-amylase, the inhibition of α-glucosidase by this compound can lead to reduced glucose absorption in the intestines, further aiding in diabetes management.

Case Studies and Research Findings

-

Study on Glycoside Hydrolases :

A study published in Nature demonstrated that derivatives similar to this compound can inhibit α-glucosidases effectively. The research highlighted the importance of structural modifications in enhancing inhibitory potency against these enzymes . -

Therapeutic Applications :

In a clinical context, the compound's ability to inhibit carbohydrate-digesting enzymes positions it as a candidate for therapeutic use in Type 2 Diabetes Mellitus (T2DM). Its mechanism involves delaying carbohydrate digestion and absorption, thereby lowering postprandial glucose spikes . -

Comparative Analysis :

A comparative analysis with other glucoside derivatives revealed that this compound had a unique structure that contributed to its efficacy as an enzyme inhibitor. The structural features enhance binding affinity to active sites of glycoside hydrolases .

Data Table: Biological Activity Comparison

| Compound Name | Enzyme Target | IC (μM) | Reference |

|---|---|---|---|

| This compound | α-Amylase | ~10 | |

| Voglibose | α-Glucosidase | ~20 | |

| Valienamine Derivative | α-Glucosidase | ~15 |

The mechanism through which this compound exerts its biological effects involves competitive inhibition at the active site of targeted enzymes. By mimicking substrate structures, it binds effectively, preventing the enzymatic breakdown of carbohydrates.

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(1,3-dihydroxypropan-2-yloxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O12/c1-8(20)24-7-13-14(25-9(2)21)15(26-10(3)22)16(27-11(4)23)17(29-13)28-12(5-18)6-19/h12-19H,5-7H2,1-4H3/t13-,14-,15+,16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWUDSNITUMJJW-NQNKBUKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(CO)CO)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(CO)CO)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433618 | |

| Record name | 2-(Tetraacetylglucosido)glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157024-67-4 | |

| Record name | 2-(Tetraacetylglucosido)glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.